molecular formula C22H37NO5Si B019122 O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester CAS No. 112196-58-4

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

Cat. No. B019122
M. Wt: 423.6 g/mol
InChI Key: XTCFNMSRLHZYAS-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester involves multi-step chemical processes. These processes often start with the base amino acid, L-tyrosine, which is then modified through esterification, protection of amino groups, and the introduction of silyl and alkyl groups to achieve the desired structure (Guzow et al., 2001). The synthesis aims at creating compounds with specific photophysical properties or enhancing molecular stability for further reactions.

Molecular Structure Analysis

The compound features a tyrosine amino acid core with various protective groups attached to its functional groups. These include the tert-butyldimethylsilyl group for the hydroxyl protection and the N-methyl-N-t-butoxycarbonyl group for amine protection. These modifications significantly affect the compound's molecular interactions, solubility, and reactivity, allowing for targeted chemical synthesis and modifications (Chen et al., 2015).

Chemical Reactions and Properties

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester participates in various chemical reactions, leveraging the protective groups to undergo transformations without affecting the core amino acid structure. Such reactions include nucleophilic substitutions, where the compound acts as a precursor to other derivatives, or its protected groups are selectively removed or modified for further synthetic applications (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are significantly influenced by its protective groups. These groups make the compound more stable and less reactive under certain conditions, allowing for its storage and handling without significant degradation over time. The tert-butoxycarbonyl and tert-butyldimethylsilyl groups, in particular, contribute to the compound's overall hydrophobicity and resistance to hydrolysis (Nicolaï et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are tailored by the specific protective groups attached to the tyrosine core. These groups can be selectively removed or modified, enabling the compound to undergo a variety of chemical reactions. This versatility makes it valuable in the synthesis of peptides, polymers, and other complex organic molecules, where precise control over molecular structure and reactivity is required (Furrow & Myers, 2004).

Scientific Research Applications

Environmental Fate and Degradation

One study reviews the environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound related in terms of its use as a gasoline additive to improve fuel performance. It discusses MTBE's high solubility in water and low sorption to subsurface solids, which indicates that similar compounds might share these environmental mobility characteristics, impacting their environmental fate and remediation strategies (Squillace et al., 1997).

Biodegradation and Bioremediation

Research on MTBE's biodegradation underlines the potential for microbial degradation of synthetic compounds, including possibly related esters or ethers. This insight is crucial for developing bioremediation strategies for contaminants with structural similarities to MTBE, indicating the broader relevance of such research in environmental science and engineering (Fiorenza & Rifai, 2003).

Synthetic and Medicinal Chemistry

The synthesis and application potential of xylan derivatives are discussed, highlighting the chemical modification paths to create biopolymers with specific properties. This research suggests the versatility of ester and ether functional groups in synthesizing materials with tailored properties for drug delivery and other applications, hinting at the broader utility of compounds like O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester in materials science and pharmaceuticals (Petzold-Welcke et al., 2014).

Polymer Science and Technology

A comprehensive review on the application of polymer membranes for purification showcases the importance of chemical synthesis in developing new materials for environmental and industrial applications. This research underscores the role of chemical compounds in improving the efficiency of membrane-based separation processes, such as those involving esters or ethers, for the purification of fuel additives like MTBE (Pulyalina et al., 2020).

properties

IUPAC Name

methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCFNMSRLHZYAS-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461806
Record name O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

CAS RN

112196-58-4
Record name O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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